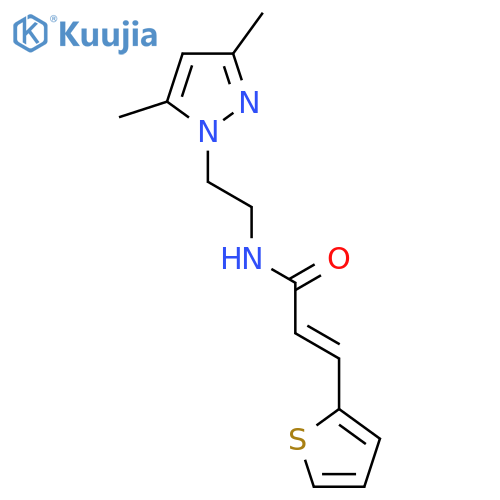

Cas no 1235686-20-0 ((2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide

- AKOS024528344

- (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

- VU0528876-1

- (E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide

- N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- 1235686-20-0

- F5957-0061

-

- インチ: 1S/C14H17N3OS/c1-11-10-12(2)17(16-11)8-7-15-14(18)6-5-13-4-3-9-19-13/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)/b6-5+

- InChIKey: KGMXKTHWBNGVDC-AATRIKPKSA-N

- ほほえんだ: S1C=CC=C1/C=C/C(NCCN1C(C)=CC(C)=N1)=O

計算された属性

- せいみつぶんしりょう: 275.10923335g/mol

- どういたいしつりょう: 275.10923335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 75.2Ų

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5957-0061-10μmol |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-15mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-25mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-5μmol |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-30mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-4mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-2mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-1mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-10mg |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5957-0061-2μmol |

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide |

1235686-20-0 | 2μmol |

$57.0 | 2023-09-09 |

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide 関連文献

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamideに関する追加情報

Compound CAS No 1235686-20-0: (2E)-N-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Ethyl-3-(Thiophen-2-Yl)Prop-2-Enamide

The compound with CAS No 1235686-20-0, named (2E)-N-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Ethyl-3-(Thiophen-2-Yl)Prop-2-Enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene moiety, and an amide functional group. These structural features contribute to its intriguing chemical properties and potential applications.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable component in drug design. Similarly, the thiophene moiety introduces electron-withdrawing effects and enhances the molecule's ability to engage in conjugation, further enhancing its reactivity and stability.

The amide functional group in this compound plays a critical role in its chemical behavior. Amides are known for their ability to form intermolecular hydrogen bonds, which can significantly influence the physical properties of the molecule, such as melting point and solubility. This makes the compound suitable for applications in drug delivery systems, where controlling the release rate of active ingredients is crucial.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The process typically involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the pyrazole ring. The thiophene moiety can be introduced via a coupling reaction or through a pre-existing thioether group that undergoes oxidation. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions.

The application of this compound extends beyond medicinal chemistry. Its unique electronic properties make it a promising candidate for use in organic electronics. For instance, the thiophene moiety can enhance the molecule's conductivity, while the pyrazole ring can modulate its optical properties. This combination makes it suitable for applications in light-emitting diodes (LEDs) and sensors.

Furthermore, this compound has shown potential in the field of catalysis. The amide group can act as a Lewis base, coordinating with metal centers to facilitate various catalytic transformations. Recent research has demonstrated its effectiveness as a catalyst in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

In conclusion, (2E)-N-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Ethyl-3-(Thiophen-2-Yl)Prop-2-enamide is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry research.

1235686-20-0 ((2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(thiophen-2-yl)prop-2-enamide) 関連製品

- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 52424-43-8(3-Pyrrolidineethanol, 3-(4-fluorophenyl)-)

- 32642-56-1(4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid)

- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)

- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)

- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)

- 941878-79-1(2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)

- 912766-52-0(2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide)

- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)

- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)